Cas no 5333-87-9 (1-Pentyn-3-ol,4-methyl-3-(1-methylethyl)-)

1-Pentyn-3-ol,4-methyl-3-(1-methylethyl)- is a branched alkyne alcohol with a molecular structure that combines both hydroxyl and alkyne functional groups. This compound is notable for its versatility in organic synthesis, particularly as a building block for more complex molecules. Its unique structure, featuring a tertiary alcohol and a terminal alkyne, allows for selective reactivity in coupling reactions, hydrogenation, and nucleophilic additions. The presence of the isopropyl group enhances steric effects, influencing regioselectivity in chemical transformations. This product is commonly utilized in pharmaceutical and agrochemical research, where precise functional group manipulation is critical. Its stability and well-defined reactivity profile make it a valuable intermediate in specialized synthetic applications.
1-Pentyn-3-ol,4-methyl-3-(1-methylethyl)- structure
5333-87-9 structure
Product Name:1-Pentyn-3-ol,4-methyl-3-(1-methylethyl)-
CAS No:5333-87-9
MF:C9H16O
MW:140.222743034363
MDL:MFCD00041603
CID:386942
PubChem ID:220090
Update Time:2025-06-26

1-Pentyn-3-ol,4-methyl-3-(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1-Pentyn-3-ol,4-methyl-3-(1-methylethyl)-
    • 3-ISOPROPYL-4-METHYL-1-PENTYN-3-OL
    • 4-methyl-3-propan-2-ylpent-1-yn-3-ol
    • 3,3-diisopropyl-1-propyn-3-ol
    • 3-i-propyl-4-methyl-1-pentyn-3-ol
    • 3-isopropyl-4-methylpent-1-yn-3-ol
    • 4-methyl-3-isopropyl-1-pentyn-3-ol
    • pent-1-ynol-3 3-isopropyl
    • NSC-71444
    • NSC71444
    • DTXSID20277439
    • 5333-87-9
    • NSC-2355
    • 4-methyl-3-(1-methylethyl)-pent-1-yn-3-ol
    • MFCD00041603
    • FT-0615930
    • NSC 2355
    • NSC 71444
    • SCHEMBL234858
    • NSC2355
    • MDL: MFCD00041603
    • Inchi: 1S/C9H16O/c1-6-9(10,7(2)3)8(4)5/h1,7-8,10H,2-5H3
    • InChI Key: DIFXCBNNWBBNCA-UHFFFAOYSA-N
    • SMILES: OC(C#C)(C(C)C)C(C)C

Computed Properties

  • Exact Mass: 140.12000
  • Monoisotopic Mass: 140.12
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.2
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 0,872 g/cm3
  • Boiling Point: 165°C 45mm
  • Flash Point: 55.9°C
  • Refractive Index: 1.452
  • PSA: 20.23000
  • LogP: 1.66270
  • Solubility: Not determined

1-Pentyn-3-ol,4-methyl-3-(1-methylethyl)- Security Information

  • Hazard Category Code: 36/37/38
  • Safety Instruction: S23-S24/25
  • Risk Phrases:R10
  • Safety Term:S23;S24/25

1-Pentyn-3-ol,4-methyl-3-(1-methylethyl)- Customs Data

  • HS CODE:2905290000
  • Customs Data:

    China Customs Code:

    2905290000

    Overview:

    2905290000 Other unsaturated monohydric alcohols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2905290000 unsaturated monohydric alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

1-Pentyn-3-ol,4-methyl-3-(1-methylethyl)- Pricemore >>

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